4-n-Octyloxybenzoic acid

Catalog No.
S702616
CAS No.
2493-84-7
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-n-Octyloxybenzoic acid

CAS Number

2493-84-7

Product Name

4-n-Octyloxybenzoic acid

IUPAC Name

4-octoxybenzoic acid

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17)

InChI Key

IALWCYFULVHLEC-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)O

4-n-Octyloxybenzoic acid is a chemical compound classified as a carboxylic acid, with the molecular formula C15H22O3C_{15}H_{22}O_3 and a molecular weight of approximately 250.34 g/mol. This compound appears as a white to almost white powder or crystalline solid and is characterized by its long hydrophobic octyl chain, which imparts unique properties relevant to various applications, particularly in the field of liquid crystals and materials science. The compound is noted for its low solubility in water, making it suitable for specific industrial applications where water solubility is not desirable .

Liquid crystal research

-OBA can be used as a precursor for the synthesis of various liquid crystal materials. These materials exhibit unique properties that make them valuable for applications in displays, sensors, and other optoelectronic devices. Studies have shown that 4-OBA can be used to create liquid crystals with desirable properties such as good thermal stability, wide viewing angles, and fast response times.

Material science research

4-OBA can be used as a building block for the synthesis of other functional materials. For instance, it can be incorporated into polymers to create materials with specific properties such as improved conductivity, self-assembly, and biocompatibility [].

Typical of carboxylic acids:

  • Neutralization Reactions: When reacted with bases, it donates hydrogen ions to form salts and water. This reaction is exothermic and can produce significant heat .
  • Oxidation: The compound can be oxidized to yield various products depending on the oxidizing agent used. For instance, strong oxidizers may convert it to corresponding carboxylic acids or other oxidized derivatives.
  • Reactions with Active Metals: In the presence of active metals, 4-n-Octyloxybenzoic acid can generate hydrogen gas and metal salts, although such reactions are typically slower for solid states .
  • Polymerization Catalysis: Like many carboxylic acids, it can catalyze polymerization reactions under appropriate conditions .

The synthesis of 4-n-Octyloxybenzoic acid typically involves:

  • Esterification: This method involves the reaction between benzoic acid and an octanol derivative in the presence of an acid catalyst. The reaction results in the formation of the desired ester, which can then be hydrolyzed to yield the carboxylic acid.
  • Direct Alkylation: Another approach may involve alkylating benzoic acid with an octyl halide under basic conditions to introduce the octyl group directly onto the aromatic ring .

4-n-Octyloxybenzoic acid finds applications primarily in:

  • Liquid Crystal Displays: It serves as an intermediate in synthesizing liquid crystals, particularly chiral ferroelectric benzoates used in display technologies.
  • Materials Science: Due to its unique properties, it is utilized in developing advanced materials that require specific thermal and mechanical characteristics.
  • Chemical Intermediates: It acts as a precursor for various chemical syntheses in organic chemistry .

Interaction studies involving 4-n-Octyloxybenzoic acid focus on its compatibility and reactivity with other substances. These studies are crucial for understanding how this compound behaves in different environments, especially concerning:

  • Solvent Interactions: Its hydrophobic nature affects how it interacts with solvents and other compounds in solution.
  • Reactivity with Other Chemicals: Understanding its reactivity profile helps predict its behavior in industrial applications and potential environmental impacts.

Several compounds share structural similarities with 4-n-Octyloxybenzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-n-Butoxybenzoic AcidC12H16O3C_{12}H_{16}O_3Shorter alkyl chain; higher solubility in water
4-n-Hexyloxybenzoic AcidC14H20O3C_{14}H_{20}O_3Intermediate chain length; different thermal properties
4-n-Decyloxybenzoic AcidC16H24O3C_{16}H_{24}O_3Longer alkyl chain; potentially different phase behavior
4-(Octyloxy)benzoic AcidC15H22O3C_{15}H_{22}O_3Alternate naming; same molecular structure

The primary uniqueness of 4-n-Octyloxybenzoic acid lies in its specific octyl chain length, which influences its solubility characteristics and thermal properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific liquid crystal behaviors.

Physical Description

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992)

XLogP3

5

Melting Point

226 °F (Turbid) (NTP, 1992)

UNII

04GD4OJ7FU

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

2493-84-7

Wikipedia

4-(octyloxy)benzoic acid

General Manufacturing Information

Benzoic acid, 4-(octyloxy)-: INACTIVE

Dates

Modify: 2023-08-15

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